

[Lys5,MeLeu9,Nle10]-NKA(4-10): A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: [Lys5,MeLeu9,Nle10]-NKA(4-10)

Cat. No.: B109922

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For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of the selective and potent neurokinin-2 (NK2) receptor agonist, **[Lys5,MeLeu9,Nle10]-NKA(4-10)**, including its chemical properties, biological activity, and relevant experimental protocols.

Core Compound Details

Property	Value	Reference
CAS Number	137565-28-7	[1][2][3]
Molecular Formula	C39H65N9O9	[1][2]
Molecular Weight	804.0 g/mol	[2]
Sequence	Asp-Lys-Phe-Val-Gly-Leu(N-Me)-Nle	[4]
Appearance	White to off-white solid	[4]
Storage	Store at -20°C, desiccated	[1][2]

Biological Activity and Selectivity

[Lys5,MeLeu9,Nle10]-NKA(4-10) is a highly selective and potent agonist for the tachykinin NK2 receptor.[2][5] Its primary mechanism of action involves the stimulation of NK2 receptors, which are predominantly located in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts.[4] Activation of the NK2 receptor by agonists like **[Lys5,MeLeu9,Nle10]-NKA(4-10)** leads to the stimulation of phospholipase C, resulting in an elevation of intracellular calcium levels and subsequent smooth muscle contraction.[4]

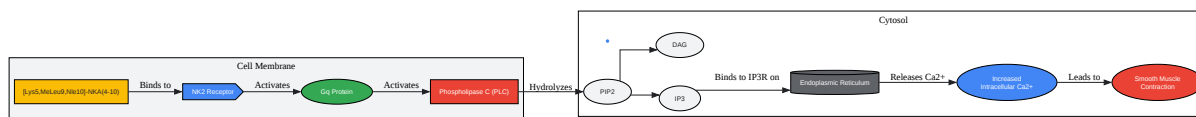
This compound has demonstrated significant prokinetic activity, inducing dose-dependent contractions in various tissues.[1] While it is highly selective for the NK2 receptor, it also has some affinity for the neurokinin-1 (NK1) receptor, which can lead to side effects such as dermal flushing at higher concentrations.[6]

Quantitative Biological Data

Parameter	Value	Species/Tissue	Reference
IC50	6.1 nM	-	[5]
EC50 (Bladder Contraction)	10 nM	Rat	[5]
EC50 (Fundus Contraction)	117 nM	Rat	[5]

Signaling Pathway

The binding of **[Lys5,MeLeu9,Nle10]-NKA(4-10)** to the G-protein coupled NK2 receptor initiates a signaling cascade that is central to its physiological effects. The diagram below illustrates this pathway.



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NK2 Receptor Signaling Pathway

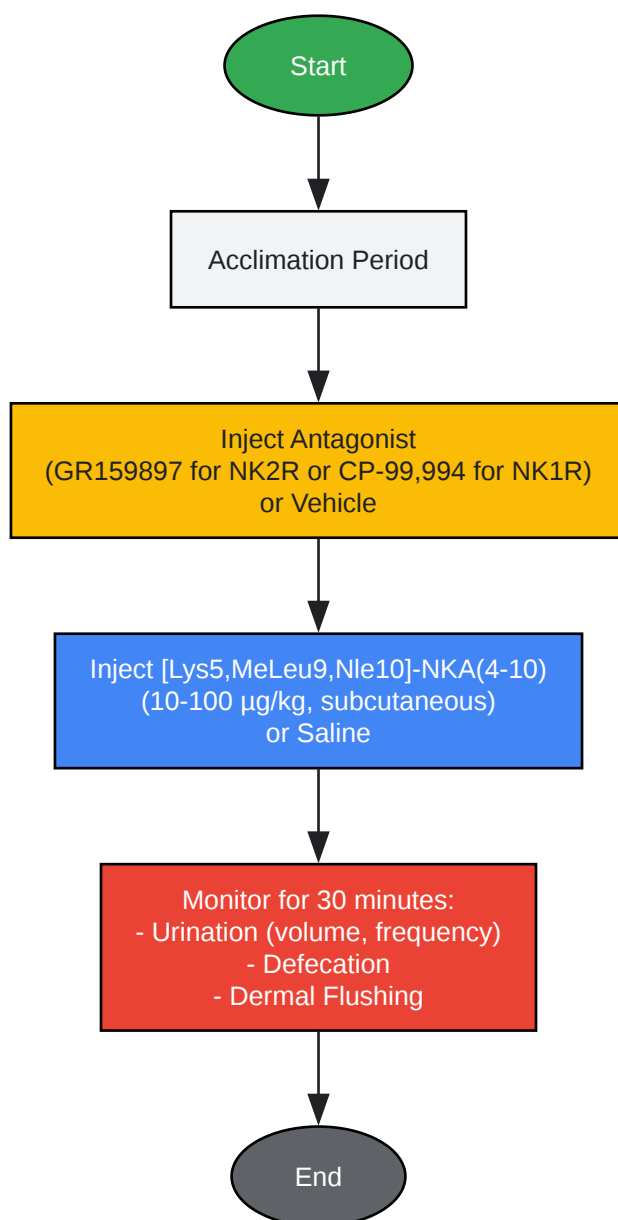
Experimental Protocols

The following are summaries of experimental methodologies that have been employed in the study of **[Lys5,MeLeu9,Nle10]-NKA(4-10)**.

In Vivo Studies in Rats for Urination and Defecation

This protocol, adapted from Cook et al. (2022), is designed to assess the effects of **[Lys5,MeLeu9,Nle10]-NKA(4-10)** on urination and defecation in rats.[6]

Experimental Workflow



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In Vivo Urination and Defecation Assay Workflow

Drug Preparation:

- **[Lys5,MeLeu9,Nle10]-NKA(4-10)**: Dissolved in saline to a stock concentration of 10 mg/mL and then diluted to final concentrations of 0.01-0.1 mg/mL.[6]
- **NK2R Antagonist (GR159897)**: Solubilized in DMSO at 50 mM and then diluted with saline to a final concentration of 1 mg/mL in 4.8% DMSO.[6]

- NK1R Antagonist (CP-99,994): Dissolved in saline at a concentration of 1 mg/mL.[6]

Procedure:

- Animals are acclimated to the testing environment.
- For antagonist studies, the respective antagonist or vehicle is administered prior to the agonist.
- **[Lys5,MeLeu9,Nle10]-NKA(4-10)** or saline is administered subcutaneously at doses ranging from 10 to 100 µg/kg.[6]
- Animals are observed for 30 minutes, and endpoints such as urine volume, number of urination events, latency to urinate, defecation, and dermal flushing are recorded.[6]

In Vivo Studies in Minipigs for Bladder and Colorectal Pressure

This protocol, referenced from MedchemExpress, details the assessment of **[Lys5,MeLeu9,Nle10]-NKA(4-10)**'s effect on bladder and colorectal pressure in minipigs.[1]

Drug Administration:

- Subcutaneous (s.c.): Doses ranging from 30-100 µg/kg.[1]
- Intravenous (i.v.): 0.3 µg/kg.[1]
- Intranasal (i.n.): 100 µg/kg.[1]

Procedure:

- Catheters are placed to measure bladder and colorectal pressures.
- **[Lys5,MeLeu9,Nle10]-NKA(4-10)** is administered via the chosen route.
- Peak bladder and colorectal pressures are recorded and analyzed.

- For antagonist studies, the NK2R antagonist GR159897 (1 mg/kg, i.v.) is administered 15 minutes prior to the agonist.[1]

Suppliers

A number of chemical suppliers offer **[Lys5,MeLeu9,Nle10]-NKA(4-10)** for research purposes. It is important to note that product availability may vary. Potential suppliers include:

- MedchemExpress[4]
- APExBIO[6]
- Sigma-Aldrich[1]
- GlpBio
- DC Chemicals
- AOBIOUS

Note: Tocris Bioscience has discontinued this product.[2]

This technical guide provides a summary of the currently available information on **[Lys5,MeLeu9,Nle10]-NKA(4-10)**. Researchers are encouraged to consult the primary literature for more detailed information and to verify product specifications with their chosen supplier.

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- 5. [Lys5,MeLeu9,Nle10]-NKA(4-10) | CAS 137565-28-7 | Tocris Bioscience [tocris.com]
- 6. [Lys5,MeLeu9,Nle10]-NKA(4-10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PMC [pmc.ncbi.nlm.nih.gov]
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